molecular formula C19H14Cl2N2O4 B091917 1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one CAS No. 18878-17-6

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one

Cat. No.: B091917
CAS No.: 18878-17-6
M. Wt: 405.2 g/mol
InChI Key: YDFQQMIIYCLLNJ-UHFFFAOYSA-N
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Description

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C19H14Cl2N2O4 and its molecular weight is 405.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Acetyl-3-(acetyloxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2h-1,4-benzodiazepin-2-one plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA, which is the primary inhibitory neurotransmitter in the brain. This interaction leads to a calming effect on the nervous system. Additionally, the compound may interact with various enzymes and proteins involved in neurotransmitter synthesis and degradation, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving GABAergic transmission. By enhancing GABAergic signaling, the compound can modulate neuronal excitability, leading to reduced anxiety and sedation. It also affects gene expression related to neurotransmitter receptors and enzymes, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding to the GABA-A receptor. This binding increases the receptor’s affinity for GABA, leading to an influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and reducing neuronal excitability. The compound may also inhibit or activate various enzymes involved in neurotransmitter metabolism, further influencing its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of GABAergic signaling and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can produce anxiolytic and sedative effects without significant adverse effects. At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and other adverse effects. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .

Metabolic Pathways

This compound is metabolized primarily in the liver through various enzymatic pathways. Cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of active and inactive metabolites. These metabolites may further interact with other metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

[1-acetyl-7-chloro-5-(2-chlorophenyl)-2-oxo-3H-1,4-benzodiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4/c1-10(24)23-16-8-7-12(20)9-14(16)17(13-5-3-4-6-15(13)21)22-18(19(23)26)27-11(2)25/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFQQMIIYCLLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)C)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.